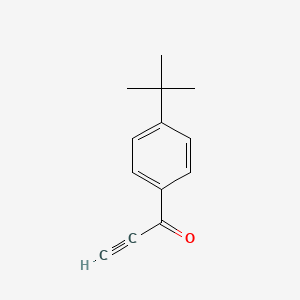

1-(4-Tert-butylphenyl)prop-2-yn-1-one

Description

1-(4-Tert-butylphenyl)prop-2-yn-1-one is an organic compound with the molecular formula C13H14O It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a propynone moiety

Properties

IUPAC Name |

1-(4-tert-butylphenyl)prop-2-yn-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h1,6-9H,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRUVSDHWKYMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)prop-2-yn-1-one typically involves the following steps:

Substitution Reaction: The initial step involves the reaction of styrene with tert-butyl bromide in the presence of a base to form 4-tert-butylbenzyl bromide.

Reduction: The bromide compound is then reduced to the corresponding alcohol.

Oxidation: Finally, the alcohol is oxidized to yield this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the propynone moiety to an alcohol or alkane.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Tert-butylphenyl)prop-2-yn-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may be explored for their biological activities, including potential pharmaceutical applications.

Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Tert-butylphenyl)prop-2-yn-1-one exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating tert-butyl group and the electron-withdrawing propynone moiety. These groups affect the compound’s reactivity towards electrophiles and nucleophiles, as well as its stability under various conditions.

Comparison with Similar Compounds

1-(4-Tert-butylphenyl)prop-2-yn-1-one can be compared with similar compounds such as:

1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene: This compound has a similar structure but with an ether linkage instead of a ketone.

4-Tert-butylbenzaldehyde: This compound has an aldehyde group instead of a propynone moiety.

4-Tert-butylphenylacetylene: This compound features an acetylene group directly attached to the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Biological Activity

1-(4-Tert-butylphenyl)prop-2-yn-1-one, often referred to as a propargyl compound, has garnered attention in recent years for its diverse biological activities. This compound features a tert-butyl group attached to a phenyl ring, linked to a propynone moiety, which contributes to its unique chemical properties and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₆O

- Molecular Weight : 188.27 g/mol

- Structural Characteristics : The presence of a terminal alkyne and a carbonyl group enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which play a crucial role in drug metabolism. This inhibition suggests potential applications in pharmacology, especially concerning drug-drug interactions and metabolic modulation.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity : Studies have shown that compounds structurally similar to this compound can induce cell death in various cancer cell lines, including breast cancer models such as MCF7 and MDA-MB-231 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | X |

| This compound | MDA-MB-231 | Y |

(Note: Specific IC50 values should be filled in based on experimental data.)

Antimicrobial Activity

In addition to anticancer effects, this compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although detailed investigations are still required to confirm these findings.

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study investigating the effects of this compound on CYP450 enzymes demonstrated that this compound significantly inhibited CYP1A2 activity in vitro. This finding indicates its potential use in modifying the pharmacokinetics of co-administered drugs, thereby reducing adverse effects associated with drug metabolism.

Case Study 2: Anticancer Efficacy

In vitro experiments conducted on breast cancer cell lines revealed that the compound induced apoptosis through the activation of intrinsic pathways. The mechanism involved the modulation of signaling pathways related to cell survival and death, highlighting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.